N-(Methyl-d3)-3-phenylpropylamine

Quantitative mass spectrometry Stable isotope labeling Pharmaceutical impurity analysis

N-(Methyl-d3)-3-phenylpropylamine (CAS 55469-88-0) is a deuterium-labeled analog of N-methyl-3-phenylpropylamine, featuring a trideuteromethyl (-CD3) group in place of the standard methyl substituent. The compound belongs to the phenylpropylamine class and possesses a molecular formula of C10H12D3N with a molecular weight of 152.25 g/mol.

Molecular Formula C10H15N
Molecular Weight 152.255
CAS No. 55469-88-0
Cat. No. B565383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Methyl-d3)-3-phenylpropylamine
CAS55469-88-0
SynonymsN-(Methyl-d3)benzenepropanamine;  (Methyl-d3)(3-phenylpropyl)amine;  N-(3-Phenylpropyl)methylamine-d3;  N-(Methyl-d3)-N-(3-phenylpropyl)amine;  _x000B_
Molecular FormulaC10H15N
Molecular Weight152.255
Structural Identifiers
SMILESCNCCCC1=CC=CC=C1
InChIInChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/i1D3
InChIKeyMLHBZVFOTDJTPK-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Methyl-d3)-3-phenylpropylamine (CAS 55469-88-0): Deuterated Internal Standard for Quantitative Mass Spectrometry


N-(Methyl-d3)-3-phenylpropylamine (CAS 55469-88-0) is a deuterium-labeled analog of N-methyl-3-phenylpropylamine, featuring a trideuteromethyl (-CD3) group in place of the standard methyl substituent [1]. The compound belongs to the phenylpropylamine class and possesses a molecular formula of C10H12D3N with a molecular weight of 152.25 g/mol [2]. It is primarily employed as a stable isotope-labeled (SIL) internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analytical workflows, where the +3 Da mass shift relative to the non-deuterated analyte (MW 149.23 g/mol) enables precise quantification [3].

Why Unlabeled N-Methyl-3-phenylpropylamine Cannot Substitute for N-(Methyl-d3)-3-phenylpropylamine in Regulated Analytical Methods


Substitution of N-(Methyl-d3)-3-phenylpropylamine with its non-deuterated analog (N-methyl-3-phenylpropylamine, CAS 23580-89-4) is analytically invalid for quantitative LC-MS/MS workflows. The unlabeled compound cannot serve as an internal standard for its own quantification because it is chemically indistinguishable from the analyte in the mass spectrometer, eliminating the essential mass shift required for selective ion monitoring [1]. Furthermore, deuterated internal standards are specifically mandated for the accurate quantification of fluoxetine-related impurities in pharmaceutical quality control, where N-methyl-3-phenylpropylamine is recognized as Fluoxetine EP Impurity B (European Pharmacopoeia) and Fluoxetine USP Related Compound B . Using the unlabeled compound as an internal standard would violate pharmacopoeial method validation requirements and render analytical results uninterpretable due to the complete absence of analyte-internal standard differentiation in the mass spectrum.

Quantitative Differentiation: N-(Methyl-d3)-3-phenylpropylamine Compared to Alternative Internal Standards for Fluoxetine Impurity Analysis


Mass Spectrometric Discrimination: +3 Da Mass Shift Versus Unlabeled N-Methyl-3-phenylpropylamine

N-(Methyl-d3)-3-phenylpropylamine provides a definitive +3 Da mass shift (MW 152.25) relative to its non-deuterated analyte counterpart N-methyl-3-phenylpropylamine (MW 149.23), enabling baseline-resolved selected reaction monitoring (SRM) in triple quadrupole MS systems . This mass differential is structurally guaranteed by the substitution of three deuterium atoms for hydrogen on the N-methyl group, producing an [M+H]+ ion at m/z 153.25 compared to m/z 150.23 for the unlabeled compound. Without this isotopic mass shift, the analyte and internal standard co-elute with identical m/z values, rendering quantification impossible [1].

Quantitative mass spectrometry Stable isotope labeling Pharmaceutical impurity analysis LC-MS/MS method validation

Analytical Selectivity: Pharmacopoeial Impurity Identification Versus Generic Deuterated Amine Internal Standards

N-(Methyl-d3)-3-phenylpropylamine is specifically identified as the deuterated internal standard for Fluoxetine EP Impurity B (N-methyl-3-phenylpropan-1-amine) [1]. Unlike structurally unrelated deuterated amine internal standards (e.g., deuterated methamphetamine or amphetamine analogs), this compound provides exact chemical identity match with the impurity analyte, thereby eliminating differential extraction efficiency, chromatographic retention time drift, and ionization suppression variability—common sources of quantification error when using non-identical structural analog internal standards [2].

Pharmaceutical impurity profiling Fluoxetine analysis Pharmacopoeial compliance Regulatory analytical methods

Chromatographic Co-Elution: Retention Time Matching with N-Methyl-3-phenylpropylamine Analyte

As a deuterated isotopologue with identical chemical structure and physicochemical properties to the non-deuterated analyte, N-(Methyl-d3)-3-phenylpropylamine exhibits near-identical chromatographic retention behavior on reversed-phase LC columns [1]. This co-elution property is critical for correcting matrix-induced ionization suppression or enhancement effects that vary across the chromatographic elution window. In contrast, non-isotopic structural analog internal standards (e.g., N-ethyl-3-phenylpropylamine or homologs) elute at different retention times and are therefore exposed to different matrix interference conditions, resulting in inaccurate analyte quantification when electrospray ionization (ESI) is employed [2].

Reversed-phase chromatography Internal standard selection Matrix effect correction LC-MS method development

Deuterium Kinetic Isotope Effect: Metabolic Stability Assessment in Fluoxetine Degradation Studies

The trideuteromethyl substitution in N-(Methyl-d3)-3-phenylpropylamine may introduce a measurable deuterium kinetic isotope effect (KIE) during cytochrome P450-mediated N-demethylation reactions, a known metabolic and degradation pathway for fluoxetine-related N-methyl amines [1]. In mixed incubation experiments where deuterated and non-deuterated analogs are co-metabolized, the ratio of MS signals can reveal a KIE where the C–D bond cleavage rate is reduced relative to C–H cleavage (kH/kD typically 1.5–7 for N-demethylation reactions) [2]. This differential stability enables the use of N-(Methyl-d3)-3-phenylpropylamine not only as a quantification internal standard but also as a mechanistic probe for distinguishing enzymatic versus non-enzymatic degradation pathways in pharmaceutical forced degradation studies.

Deuterium isotope effect Metabolic stability Forced degradation studies Pharmaceutical stability indicating methods

Procurement-Relevant Application Scenarios for N-(Methyl-d3)-3-phenylpropylamine (CAS 55469-88-0)


Fluoxetine API Impurity Quantification in Pharmaceutical Quality Control

N-(Methyl-d3)-3-phenylpropylamine is the analytically validated internal standard for quantifying Fluoxetine EP Impurity B (N-methyl-3-phenylpropan-1-amine) in fluoxetine hydrochloride active pharmaceutical ingredient (API) and finished drug products. The compound's +3 Da mass shift enables precise LC-MS/MS quantification at impurity threshold levels specified in the European Pharmacopoeia and USP monographs (typically ≤0.1% relative to API) . Procurement of this specific deuterated compound is essential for analytical laboratories conducting pharmacopoeial compliance testing, as substitution with unlabeled impurity standards or structurally unrelated deuterated amines would invalidate method accuracy and fail regulatory audit requirements [1].

Bioanalytical Method Development and Validation for Fluoxetine Pharmacokinetic Studies

In clinical and preclinical pharmacokinetic studies of fluoxetine, accurate quantification of circulating drug concentrations and metabolite profiles requires deuterated internal standards for each monitored analyte. N-(Methyl-d3)-3-phenylpropylamine enables correction for matrix effects (ionization suppression/enhancement) and extraction recovery variability in plasma, serum, and urine samples . The compound's co-elution with the N-methyl-3-phenylpropylamine impurity/metabolite ensures that the internal standard experiences identical ESI conditions, a prerequisite for meeting ICH M10 bioanalytical method validation acceptance criteria for accuracy (±15% of nominal) and precision (≤15% CV) [1].

Forced Degradation and Stability-Indicating Method Development

N-(Methyl-d3)-3-phenylpropylamine serves a dual function in pharmaceutical stability studies: as a quantification internal standard for tracking N-methyl-3-phenylpropylamine impurity formation under stress conditions (heat, light, oxidation, hydrolysis) and as a mechanistic probe leveraging the deuterium kinetic isotope effect (KIE) to distinguish enzymatic versus non-enzymatic degradation pathways . In forced degradation experiments, the differential degradation rate between deuterated and non-deuterated N-methyl-3-phenylpropylamine (kH/kD > 1 for CYP-mediated N-demethylation) provides insight into whether impurity formation is chemically or metabolically driven—information that directly impacts formulation strategy and packaging recommendations [1].

Reference Standard for Impurity Method Transfer and Cross-Laboratory Harmonization

As the designated deuterated internal standard for Fluoxetine EP Impurity B, N-(Methyl-d3)-3-phenylpropylamine is an essential component of method transfer packages between R&D, quality control, and contract research/manufacturing organizations (CROs/CMOs). The compound's exact structural match with the impurity analyte eliminates the need for laboratory-specific response factor determinations, reducing inter-laboratory variability and accelerating analytical method transfer timelines . Procurement of this compound from certified suppliers (e.g., Toronto Research Chemicals, Santa Cruz Biotechnology) with full Certificate of Analysis (CoA) documentation supports regulatory inspection readiness and data integrity compliance per 21 CFR Part 11 and EU GMP Annex 11 requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Methyl-d3)-3-phenylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.